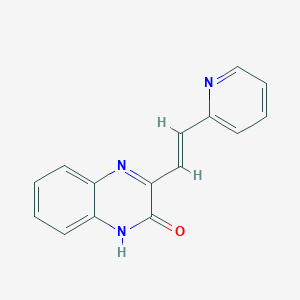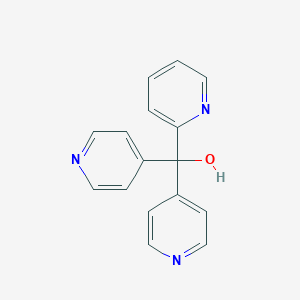
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as D609, is a synthetic compound that has been extensively studied for its biological properties. It was first synthesized in the 1980s by a group of researchers led by Dr. J. Michael Bishop at the University of California, San Francisco. Since then, it has been the focus of numerous scientific studies, which have revealed its potential applications in various fields, including cancer research, immunology, and neuroscience.
Mécanisme D'action
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a direct effect on cell membrane structure and function, leading to changes in intracellular signaling and gene expression. It has been suggested that 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one may disrupt the lipid rafts, which are microdomains of the cell membrane that are enriched in cholesterol and sphingolipids and are involved in various cellular processes, such as cell signaling and membrane trafficking.
Biochemical and Physiological Effects:
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of immune responses, and protection against oxidative stress. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its high potency and specificity for PC-PLC inhibition, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has some limitations, such as its low solubility in water and the need for high concentrations to achieve biological effects. Moreover, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be used in clinical trials.
Orientations Futures
Despite the extensive research on 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, there are still many unanswered questions about its mechanism of action and potential applications. Some of the future directions for research on 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one include:
1. Identification of the molecular targets and downstream signaling pathways of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in various cell types and disease models.
2. Development of more potent and selective inhibitors of PC-PLC that can be used in vivo and in clinical trials.
3. Evaluation of the safety and efficacy of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in animal models of various diseases, such as cancer, inflammation, and neurodegeneration.
4. Investigation of the potential synergistic effects of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one with other drugs and therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one to improve its bioavailability and therapeutic efficacy.
In conclusion, 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is a promising compound that has shown great potential for various applications in scientific research. Its unique mechanism of action and broad range of biological effects make it a valuable tool for studying the role of lipid signaling pathways in health and disease. Further research is needed to fully understand its potential applications and to develop new therapeutics based on its properties.
Méthodes De Synthèse
The synthesis of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one involves the condensation of 2-acetylthiophene with para-methoxybenzaldehyde in the presence of a base catalyst, followed by a series of chemical reactions to produce the final product. The purity and yield of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a wide range of biological effects, including inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme involved in lipid signaling pathways. This inhibition leads to a decrease in intracellular calcium levels and subsequent activation of various signaling pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
7-methoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C11H12O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
RXQSTOOILJTLMH-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C(S1)C=C(C=C2)OC |
SMILES canonique |
CC1CC(=O)C2=C(S1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

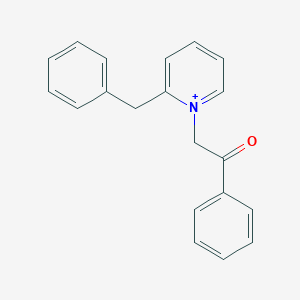

![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
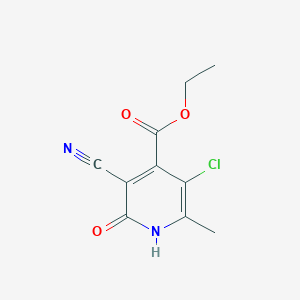
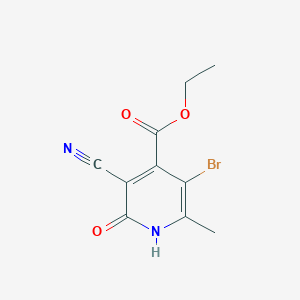
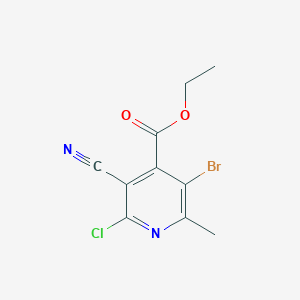
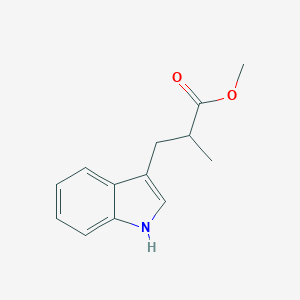
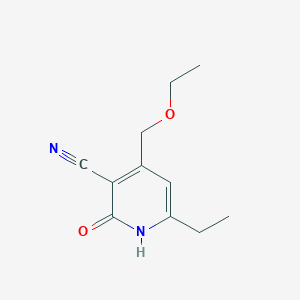
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
